(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate
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Description
(Z)-methyl 4-(((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.364. The purity is usually 95%.
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Scientific Research Applications
Renewable Materials and Polymer Synthesis
Research has demonstrated the utility of furan derivatives in the production of biobased materials. For instance, silica molecular sieves containing Lewis acid centers have been shown to catalyze Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors, a key component in the synthesis of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015). Additionally, fully bio-based benzoxazine monomers synthesized from furfurylamine have implications in creating new polymeric materials with enhanced thermal properties, demonstrating the potential of furan derivatives in polymer chemistry (Wang et al., 2012).
Organic Synthesis and Catalysis
Furan derivatives engage in various organic transformations. For example, the ammoxidation of xylene over specific catalysts has been studied, highlighting the role of furan derivatives in modifying reaction pathways and end products (Niwa et al., 1981). Furthermore, palladium-catalyzed syntheses involving furan compounds have led to the creation of specific methylidene derivatives, showcasing the versatility of furan derivatives in facilitating complex organic syntheses (Rossi et al., 2000).
Renewable Aromatics and Chemical Engineering
Research also focuses on the production of renewable aromatics from biomass-derived furans. The synthesis of benzoic acid via Diels–Alder and dehydration reactions of furan with acrylic acid has been reported, underlining the significance of furan derivatives in the generation of valuable aromatic compounds from renewable resources (Mahmoud et al., 2015). The coupling conversion of bio-derived furans with methanol over ZSM-5 has been proposed as a method to enhance aromatic production, demonstrating a synergistic effect that significantly increases aromatic yields (Zheng et al., 2014).
Properties
IUPAC Name |
methyl 4-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)15-6-4-14(5-7-15)13-27-17-8-9-18-19(11-17)28-20(21(18)23)12-16-3-2-10-26-16/h2-12H,13H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVOLRJNMNMFW-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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